1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo-
Overview
Description
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various biological activities .
Preparation Methods
The synthesis of 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized isoindole derivatives.
Scientific Research Applications
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes . For example, it may inhibit specific enzymes or modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carboxaldehyde: Exhibits anticancer and anti-inflammatory activities.
The uniqueness of 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-hydroxy-1,3-dioxo- lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-7-5-2-1-4(9(13)14)3-6(5)8(12)10(7)15/h1-3,15H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJTZGSGCNDILQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573437 | |
Record name | 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110167-77-6 | |
Record name | 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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